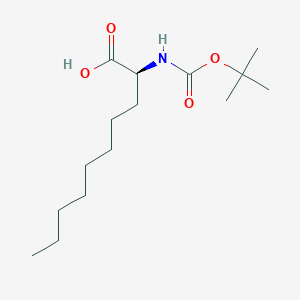

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOZMSCSDJPGHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679418 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67862-03-7 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, also known as Boc-Lys(Decanoic acid), is a compound that has garnered interest in the field of biochemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its applications in drug development, enzymatic reactions, and metabolic pathways.

- Molecular Formula : C15H29NO4

- Molecular Weight : 287.40 g/mol

- CAS Number : 173606-50-3

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of decanoic acid, which enhances its stability and solubility in biological systems.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of long-chain fatty acids in the structure may contribute to disrupting microbial membranes, thereby inhibiting growth. A study highlighted that fatty acid derivatives can show varying degrees of antimicrobial activity depending on their chain length and functional groups.

2. Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests that this compound might influence inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

3. Enzyme Interaction

The use of this compound in enzymatic reactions has been explored, particularly involving lipases. The immobilization of lipases on various supports has demonstrated enhanced activity when fatty acids are present, indicating that this compound could serve as a substrate or co-factor in biocatalytic processes .

Table 1: Summary of Biological Activities

Case Study: Lipase Activity Enhancement

In a study focusing on the use of immobilized enzymes for biodiesel production, this compound was tested as a substrate for lipase catalysis. Results showed that the addition of this compound increased the yield of fatty acid methyl esters significantly compared to reactions without it. This highlights its potential utility in industrial applications where enzymatic efficiency is critical .

Applications De Recherche Scientifique

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, also known as this compound, is primarily utilized in peptide synthesis as a building block for creating peptides. It is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group.

Properties and Structure

this compound has the molecular formula C15H29NO4 and a molecular weight of approximately 287.40 g/mol. The compound consists of a decanoic acid backbone, a ten-carbon saturated fatty acid, rendering it hydrophobic. The Boc group protects the amino group, facilitating its use in organic and peptide chemistry.

Synthesis

The synthesis of this compound involves multiple steps that allow for the selective introduction of functional groups while maintaining the integrity of the decanoic acid structure.

Structural Similarity

Several compounds share structural similarities with this compound:

- (S)-2-Amino-decanoic acid : Contains an unprotected amino group and is a naturally occurring amino acid.

- (S)-2-(Benzoyloxycarbonyl)amino-decanoic acid : Has a benzoyl protecting group instead of Boc.

- (S)-2-(Acetyl)amino-decanoic acid : Features an acetyl group protecting the amino functionality.

- 10-(tert-Butoxycarbonyl)aminodecanoic acid : Has a similar Boc protection but a longer carbon chain.

These variations in protective groups and chain lengths can significantly affect the compounds' reactivity and biological properties.

Comparaison Avec Des Composés Similaires

Key Observations:

Hydrophobicity: The decanoic acid chain confers higher lipophilicity compared to shorter-chain analogs (e.g., propanoic or butanoic acid derivatives) . Oleylamido-substituted analogs (e.g., C2) exhibit enhanced lipid solubility, making them suitable for lipid-protein interaction studies .

Aromatic substituents (e.g., phenyl, thiophenyl) alter electronic properties, affecting reactivity in nucleophilic acyl substitution .

Functional Group Diversity :

- Diazirinyl and methylsulfonyl groups enable specialized applications, such as photoaffinity labeling (diazirine) or sulfonamide-based drug intermediates .

Méthodes De Préparation

Boc Protection of (S)-2-Aminodecanoic Acid

The most common approach involves direct Boc protection of the free amino acid using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

-

- Starting material: (S)-2-amino-decanoic acid

- Boc reagent: Di-tert-butyl dicarbonate (Boc2O)

- Base: Typically sodium bicarbonate or sodium hydroxide to maintain pH control

- Solvent: Mixed aqueous-organic solvents such as dioxane-water or tert-butyl alcohol-water

- Temperature: Room temperature or slightly elevated (~0 °C to RT)

- Time: Several hours to overnight

Mechanism: The amino group nucleophilically attacks the Boc2O, forming the Boc-protected amino acid and releasing CO2 and tert-butanol as byproducts.

-

- pH control is critical to avoid side reactions and to ensure selective protection of the amino group without affecting the carboxylic acid moiety.

- The reaction is generally monitored by thin-layer chromatography (TLC).

- Purification involves acidification, extraction, and recrystallization or chromatography.

Alternative Coupling Methods for Boc Protection

Besides direct Boc protection, coupling methods using activated carboxylic acid derivatives or coupling reagents enable the synthesis of Boc-protected amino acids or their derivatives.

Method A: Coupling free amino acids with fatty acyl chlorides

Method B: Coupling amino esters and carboxylic acids using EDC/HOBt

Method C: Amide bond formation using HATU or HCTU

Though these methods are more general for peptide bond formation, they can be adapted for the preparation of Boc-protected amino acid derivatives like this compound.

Experimental Details and Characterization

- Reagents: Commercially available (S)-2-amino-decanoic acid, di-tert-butyl dicarbonate, bases (NaHCO3, NaOH), solvents (dioxane, water, tert-butyl alcohol).

- Reaction Monitoring: TLC using silica gel plates with UV and staining agents.

- Purification: Acidification, extraction with ethyl acetate, drying over sodium sulfate, evaporation, recrystallization or silica gel column chromatography.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm structure and stereochemistry.

- Infrared (IR) spectroscopy to verify functional groups.

- Melting point determination.

- Optical rotation to confirm stereochemical purity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Summary Table of Preparation Methods

Research Findings and Notes

- The Boc protection strategy is well-established and provides high yields (~90%) of the protected amino acid with retention of stereochemistry.

- The choice of solvent system and pH is critical to optimize yield and purity.

- The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions when needed.

- The compound’s hydrophobic decanoic acid tail influences solubility and aggregation behavior, relevant in lipopeptide synthesis and antimicrobial applications.

- The synthetic methods described are adaptable for scale-up and modification for related derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid to maximize yield and stereochemical purity?

- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc) to the amine group of 2-aminodecanoic acid. Key steps include:

- Reagents : Use Boc-anhydride in the presence of a base (e.g., NaHCO₃ or pyridine) in anhydrous solvents like THF or acetonitrile .

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or LC-MS for intermediate validation.

- Purification : Column chromatography (silica gel, gradient elution with 20–40% EtOAc in hexane) ensures removal of unreacted reagents. Final purity (>95%) is confirmed by HPLC .

Q. How can researchers verify the stereochemical integrity of the (S)-configured amino group post-synthesis?

- Methodological Answer : Chiral HPLC using a Daicel Chiralpak IG column (n-hexane/iPrOH = 9:1 with 0.1% TFA) at 1.0 mL/min flow rate confirms enantiomeric excess (ee >99% for pure (S)-isomer). Comparative optical rotation measurements ([α]D²⁵ = +25° to +30° in MeOH) further validate chirality .

Q. What storage conditions are recommended to preserve the compound’s stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Lyophilized forms remain stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can racemization be minimized during peptide coupling reactions involving this Boc-protected amino acid?

- Methodological Answer : Racemization occurs via base-mediated enolization. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C using coupling agents like DCC/HOBt instead of strong bases .

- Additives : DMAP (0.1 eq) accelerates coupling without prolonged exposure to basic conditions .

- Monitoring : Real-time circular dichroism (CD) spectroscopy detects chiral integrity loss during synthesis .

Q. What experimental designs address contradictory bioactivity data in studies using peptides containing this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate intermediates via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and ESI-HRMS (m/z calc. for C₁₆H₃₀NO₄⁺: 300.2175) .

- Structural Confounders : Compare analogs with shorter/longer alkyl chains (e.g., octanoic vs. dodecanoic derivatives) to isolate chain-length effects on membrane permeability .

Q. How does the decanoic acid chain influence the compound’s utility in membrane-bound peptide studies?

- Methodological Answer : The C10 chain enhances lipophilicity (LogP ~1.04), promoting integration into lipid bilayers. Use surface plasmon resonance (SPR) to quantify binding affinity to membrane receptors. Contrast with shorter-chain analogs (e.g., C6) to assess hydrophobic-driven interactions .

Q. What in vitro models are suitable for evaluating the pharmacokinetics of prodrugs derived from this compound?

- Methodological Answer :

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor Boc-deprotection rates via LC-MS/MS.

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .

Q. How can researchers optimize solid-phase synthesis protocols for peptides incorporating this amino acid?

- Methodological Answer :

- Resin Selection : Use Wang resin pre-loaded with Fmoc-protected C-terminal amino acids.

- Coupling Efficiency : Activate with HATU/DIEA in DMF (2:1:4 molar ratio) for 30 minutes at 25°C. Monitor by Kaiser test for free amines.

- Boc Deprotection : Treat with TFA/DCM (1:1 v/v) for 30 minutes, followed by neutralization with DIEA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.